Verde Ácido 27

Descripción general

Descripción

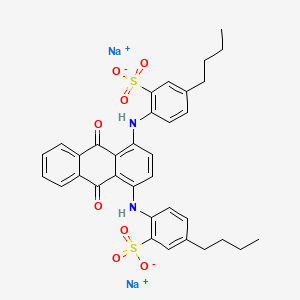

Acid Green 27: C.I. Acid Green 27 , is an organic synthetic dye with the chemical name disodium 2,2’-[(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]bis[5-butylbenzenesulfonate] . It is widely used in the textile industry for dyeing natural fibers such as cotton, silk, and wool. The compound appears as a green crystalline powder and is known for its high solubility in water and acidic solutions .

Aplicaciones Científicas De Investigación

Acid Green 27 has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in staining biological tissues and cells for microscopic analysis.

Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.

Mecanismo De Acción

Target of Action

Acid Green 27, also known as C.I. 61580, is a chemical compound primarily used as a dye

Mode of Action

These interactions allow the dye to bind to its targets and impart color, which can be used for visualization under certain conditions .

Result of Action

The primary result of Acid Green 27’s action is the staining of target materials, which can include biological tissues and cells . This staining allows for the visualization of these targets under certain conditions, which can be useful in a variety of research and industrial applications.

Action Environment

The action of Acid Green 27 can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the solution can affect the binding efficiency and stability of the dye. Furthermore, the presence of other molecules can also influence the action of Acid Green 27, as they may compete with the dye for binding sites on the target .

Análisis Bioquímico

Biochemical Properties

Acid Green 27 plays a significant role in biochemical reactions, particularly in the labeling and detection of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through its chromophoric groups, which allow it to bind to specific sites on these molecules. For instance, Acid Green 27 can bind to proteins through electrostatic interactions and hydrogen bonding, facilitating the visualization of protein bands in electrophoresis . Additionally, it can interact with nucleic acids, aiding in the detection of DNA and RNA in various assays.

Cellular Effects

Acid Green 27 influences various cellular processes and functions. In different cell types, it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, Acid Green 27 has been shown to alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. It can also impact cell signaling by interacting with receptors and other signaling molecules, potentially affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of Acid Green 27 involves its binding interactions with biomolecules. At the molecular level, Acid Green 27 can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Additionally, Acid Green 27 can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acid Green 27 can change over time. The stability and degradation of Acid Green 27 are crucial factors that influence its long-term effects on cellular function. Studies have shown that Acid Green 27 is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties and effects. Long-term exposure to Acid Green 27 in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of Acid Green 27 vary with different dosages in animal models. At low doses, Acid Green 27 may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur. High doses of Acid Green 27 can result in toxicity, affecting liver and kidney function, and causing oxidative stress and inflammation in animal models .

Metabolic Pathways

Acid Green 27 is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and metabolite levels by altering the activity of key enzymes in these pathways. For instance, Acid Green 27 can inhibit enzymes involved in oxidative phosphorylation, leading to changes in cellular energy production. Additionally, it can interact with cofactors such as nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD), influencing redox reactions and metabolic processes .

Transport and Distribution

The transport and distribution of Acid Green 27 within cells and tissues are mediated by specific transporters and binding proteins. Acid Green 27 can be taken up by cells through endocytosis or active transport mechanisms, and it can bind to intracellular proteins that facilitate its localization and accumulation. The distribution of Acid Green 27 within tissues can vary depending on the tissue type and the presence of specific transporters and binding proteins .

Subcellular Localization

Acid Green 27 exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, Acid Green 27 can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be directed to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acid Green 27 is typically synthesized through a multi-step process involving the following key steps:

Starting Materials: The synthesis begins with 1,4-dihydroxyanthraquinone and 4-butylaniline.

Condensation Reaction: 1,4-dihydroxyanthraquinone undergoes partial reduction using zinc powder and hydrochloric acid, followed by condensation with 4-butylaniline.

Oxidation and Sulfonation: The resulting intermediate is then oxidized and sulfonated to yield the final product, Acid Green 27.

Industrial Production Methods: In industrial settings, the production of Acid Green 27 involves similar steps but on a larger scale. The process includes:

Reduction: Partial reduction of 1,4-dihydroxyanthraquinone using zinc powder and hydrochloric acid.

Condensation: Condensation with 4-butylaniline under controlled conditions.

Oxidation and Sulfonation: Oxidation and sulfonation of the intermediate product.

Purification: The final product is purified through filtration, drying, and milling to obtain the green crystalline powder.

Análisis De Reacciones Químicas

Types of Reactions: Acid Green 27 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions.

Reduction: It can be reduced to its corresponding leuco form under reducing conditions.

Substitution: Acid Green 27 can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium dithionite or zinc powder.

Substitution: Nucleophiles such as amines or thiols under acidic or basic conditions.

Major Products:

Oxidation Products: Oxidized derivatives of the anthraquinone core.

Reduction Products: Leuco forms of Acid Green 27.

Substitution Products: Substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Acid Green 25: Another green dye with similar applications but different chemical structure.

Acid Green 41: Known for its use in dyeing and staining, with distinct spectral properties.

Acid Green 9: Used in similar applications but with different solubility and stability characteristics.

Uniqueness of Acid Green 27: Acid Green 27 is unique due to its high solubility in water and acidic solutions, making it particularly suitable for dyeing natural fibers. Its ability to absorb ultraviolet radiation and convert it to visible light also sets it apart from other similar compounds .

Propiedades

Número CAS |

6408-57-7 |

|---|---|

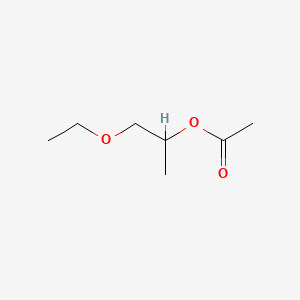

Fórmula molecular |

C34H34N2NaO8S2 |

Peso molecular |

685.8 g/mol |

Nombre IUPAC |

disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |

InChI |

InChI=1S/C34H34N2O8S2.Na/c1-3-5-9-21-13-15-25(29(19-21)45(39,40)41)35-27-17-18-28(32-31(27)33(37)23-11-7-8-12-24(23)34(32)38)36-26-16-14-22(10-6-4-2)20-30(26)46(42,43)44;/h7-8,11-20,35-36H,3-6,9-10H2,1-2H3,(H,39,40,41)(H,42,43,44); |

Clave InChI |

IZKQRESKIIFYRB-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canónico |

CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)O)C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

6408-57-7 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Acid Green 27 and what is its primary application in scientific research?

A1: Acid Green 27 is an organic dye often employed as a model compound in scientific research to study adsorption processes and enzymatic activity. [, , , ] It belongs to the anthraquinone class of dyes and is known for its vibrant green color. While not a drug itself, its properties make it a suitable subject for various investigations relevant to environmental science and biochemistry.

Q2: How does Acid Green 27 interact with materials like activated carbon and what factors influence this interaction?

A2: Acid Green 27 exhibits strong adsorption onto activated carbon, making it a relevant subject for studying wastewater treatment methods. [] The efficiency of this adsorption is influenced by factors like the dosage of activated carbon, the pH of the solution, initial dye concentration, contact time, and temperature. Research suggests that the adsorption process of Acid Green 27 onto activated carbon follows the Freundlich isotherm model and is physisorption in nature, implying weak van der Waals forces drive the interaction. []

Q3: The research mentions Acid Green 27's effectiveness across a spectrum of wavelengths. Can you elaborate on this and its significance?

A4: Acid Green 27 effectively quenches the fluorescence of various fluorophores across the visible spectrum and into the near-infrared range. [] This broad applicability is significant because it enables researchers to develop multiplex assays. By employing different fluorophores with distinct emission wavelengths, each paired with Acid Green 27 as a quencher, the activity of multiple enzymes can be monitored simultaneously in a single sample. This capability is particularly valuable when studying complex biological systems and pathways, such as those involving histone modifications. []

Q4: What are the environmental implications of using Acid Green 27 and are there any concerns regarding its disposal?

A5: While Acid Green 27 serves as a valuable tool in research, its presence in wastewater can have adverse environmental impacts. [, ] As an anionic dye, it can contaminate water bodies, affecting aquatic life and potentially posing risks to human health. Therefore, responsible waste management practices are crucial. Research focuses on developing efficient and eco-friendly methods for removing Acid Green 27 from wastewater, with adsorption onto materials like modified blast-furnace slag showing promise as a cost-effective solution. []

Q5: The research paper mentions recrystallization of Acid Green 27. What is the significance of controlling the crystal shape of this dye?

A6: Researchers have successfully controlled the shape of Acid Green 27 crystals during recrystallization by manipulating solvent mixtures. [] This ability to control crystal morphology is significant because crystal shape can influence the dye's physical and chemical properties, such as its solubility, stability, and optical characteristics. These factors, in turn, can impact the dye's performance in various applications, including its use in research assays or industrial processes. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.